molecular formula C8H6ClNO2 B100929 (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride CAS No. 17019-28-2

(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride

Cat. No. B100929
CAS RN: 17019-28-2
M. Wt: 183.59 g/mol
InChI Key: UTZRQMJFOAZBOW-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride, also known as HOPE-Cl, is a chemical compound that has received much attention in recent years due to its potential applications in scientific research. This compound belongs to the class of hydroxamates, which are known for their ability to chelate metal ions and inhibit various enzymes.

Mechanism Of Action

(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride acts as a metalloprotease inhibitor by chelating the zinc ion at the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The mechanism of action of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been studied extensively using various biochemical and biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and enzymatic assays.

Biochemical And Physiological Effects

(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been shown to have a range of biochemical and physiological effects. In addition to its metalloprotease inhibitory activity, (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been found to inhibit other enzymes, such as histone deacetylases and ureases. (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has also been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models.

Advantages And Limitations For Lab Experiments

(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for metal ions, which makes it a potent metalloprotease inhibitor. However, there are also some limitations to its use. (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride can be toxic to cells at high concentrations, and its inhibitory activity can be affected by the presence of other metal ions or chelating agents.

Future Directions

There are several future directions for research on (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride. One area of interest is the development of more potent and selective metalloprotease inhibitors based on the structure of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride. Another area of research is the investigation of the anti-inflammatory and anti-tumor effects of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride in vivo. Additionally, the use of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a tool for studying metalloprotease function and regulation in biological systems is an area of active research.

Synthesis Methods

The synthesis of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride involves the reaction of 2-phenylglyoxal with hydroxylamine hydrochloride in the presence of thionyl chloride. This reaction results in the formation of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a white solid with a yield of approximately 60%. The purity of the compound can be improved through recrystallization from a suitable solvent, such as acetone or ethyl acetate.

Scientific Research Applications

(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been found to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a metalloprotease inhibitor. Metalloproteases are a class of enzymes that play a key role in many biological processes, including cell signaling, inflammation, and tissue remodeling. Inhibition of metalloproteases has been shown to have therapeutic potential in various diseases, such as cancer, arthritis, and cardiovascular disease.

properties

CAS RN

17019-28-2

Product Name

(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride

InChI

InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H/b10-8-

InChI Key

UTZRQMJFOAZBOW-NTMALXAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/O)/Cl

SMILES

C1=CC=C(C=C1)C(=O)C(=NO)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NO)Cl

synonyms

Benzeneethanimidoyl chloride, N-hydroxy-alpha-oxo-, (Z)- (9CI)

Origin of Product

United States

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